molecular formula C9H11NO3 B1357196 L-Tyrosine-D2 CAS No. 72963-27-0

L-Tyrosine-D2

Cat. No.: B1357196
CAS No.: 72963-27-0
M. Wt: 183.2 g/mol
InChI Key: OUYCCCASQSFEME-KETSZMSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosine-D2 is a deuterated analog of the naturally occurring amino acid, tyrosine. This compound is characterized by the presence of two deuterium atoms at the 3-position of the propanoic acid side chain, which distinguishes it from its non-deuterated counterpart. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine-D2 typically involves the incorporation of deuterium into the tyrosine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the amino acid from simpler precursors.

Industrial Production Methods

Industrial production of deuterated compounds often relies on large-scale catalytic exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired scale of production and the availability of deuterated reagents. The process typically involves stringent reaction conditions to ensure high levels of deuterium incorporation and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine-D2 undergoes various chemical reactions similar to those of non-deuterated tyrosine. These include:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of p-benzoquinone derivatives, while reduction of the amino group can yield primary amines.

Scientific Research Applications

L-Tyrosine-D2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.

    Biology: Employed in the study of enzyme kinetics and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of deuterated pharmaceuticals and other specialized chemicals.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: The non-deuterated analog of L-Tyrosine-D2.

    Deuterated Phenylalanine: Another deuterated amino acid used in similar research applications.

    Deuterated Tryptophan: Used in studies of protein structure and function.

Uniqueness

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in studying metabolic pathways and reaction mechanisms. The incorporation of deuterium can lead to differences in reaction rates and product distributions, offering deeper insights into biochemical processes.

Properties

IUPAC Name

(2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-KETSZMSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583957
Record name L-(beta,beta-~2~H_2_)Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72963-27-0
Record name L-(beta,beta-~2~H_2_)Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72963-27-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.